

Introduction: The Strategic Importance of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Difluoro-5-pentylbenzene

Cat. No.: B172574

[Get Quote](#)

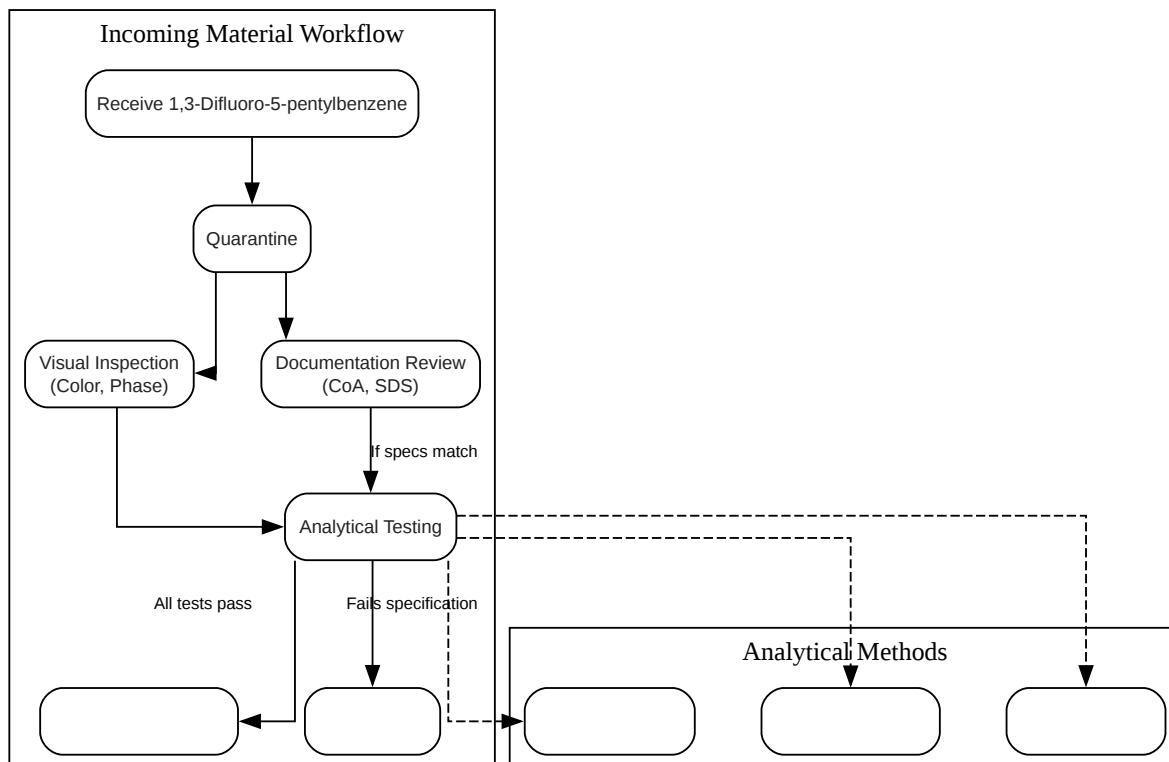
1,3-Difluoro-5-pentylbenzene (CAS No. 121219-25-8) is a substituted aromatic compound that has garnered significant interest in advanced materials science and as a versatile building block in medicinal chemistry.^[1] The unique arrangement of two electronegative fluorine atoms on the benzene ring, combined with a lipophilic pentyl chain, imparts a distinct set of physicochemical properties. The fluorine atoms can modulate electronic properties, metabolic stability, and binding interactions, while the pentyl group enhances solubility in nonpolar media and can contribute to van der Waals interactions.^{[2][3]} These characteristics make it a valuable intermediate for the synthesis of liquid crystals, advanced polymers, and, critically, novel pharmaceutical agents.^[4] This guide provides an in-depth overview of its commercial availability, quality specifications, safe handling, and applications for professionals in research and drug development.

Commercial Sourcing and Specifications

A reliable supply of high-purity starting materials is the cornerstone of successful research and development. **1,3-Difluoro-5-pentylbenzene** is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only the purity but also the availability of analytical data (e.g., NMR, GC-MS) to confirm identity and rule out the presence of problematic impurities.

Supplier	CAS Number	Purity	Available Quantities	MDL Number	Reference
Crysdot LLC	121219-25-8	95+%	5g	MFCD12407 318	
BLD Pharm	121219-25-8	N/A	Inquire	N/A	[5]

Note: Purity and available quantities are subject to change and should be confirmed with the supplier. Other suppliers may offer this compound on a custom synthesis basis.


Quality Control and Analytical Characterization

Ensuring the quality of **1,3-Difluoro-5-pentylbenzene** is critical for reproducible experimental results. The synthesis of substituted difluorobenzenes can sometimes result in isomeric impurities or residual starting materials.[\[6\]](#)[\[7\]](#) Therefore, a multi-technique approach to quality control is recommended.

Key Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F): Confirms the molecular structure and provides quantitative purity information. ^{19}F NMR is particularly crucial for verifying the fluorine substitution pattern.
- High-Performance Liquid Chromatography (HPLC): Used to quantify non-volatile impurities and determine overall purity.

The following workflow illustrates a typical process for quality verification upon receiving a new batch of the compound.

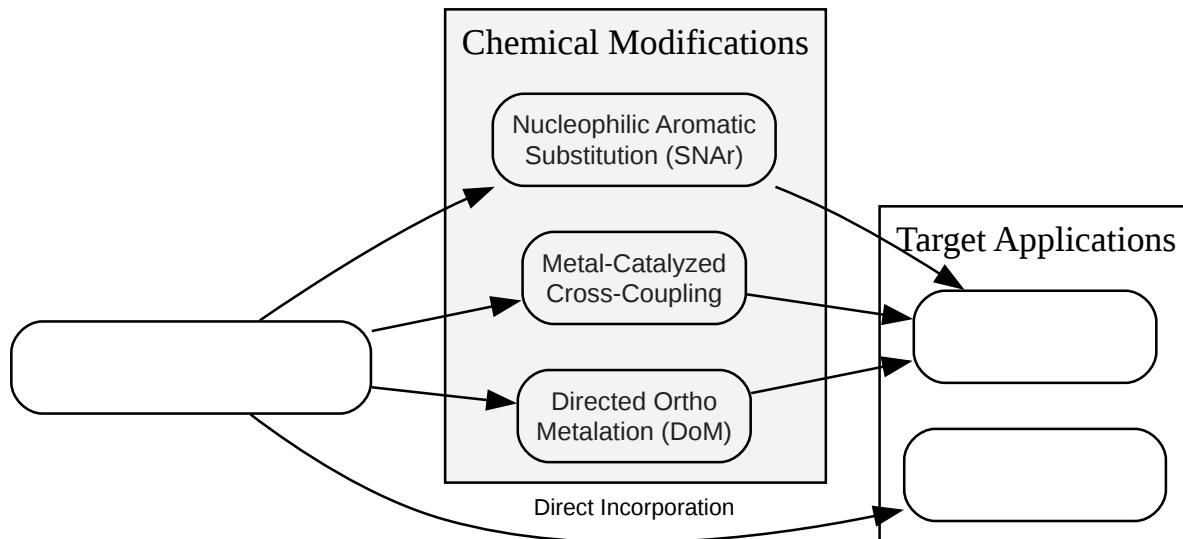
[Click to download full resolution via product page](#)

Caption: Workflow for quality control and release of **1,3-Difluoro-5-pentylbenzene**.

Safe Handling, Storage, and Disposal

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of **1,3-Difluoro-5-pentylbenzene**. Based on data for the compound and its structural analogs, it should be treated as a flammable liquid and an irritant.^[8]

Protocol for Safe Handling:


- Engineering Controls: Work within a certified chemical fume hood to avoid inhalation of vapors.[8]
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[8][9]
- Grounding: For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge, as vapors may form explosive mixtures with air.[9]
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9]

Storage and Disposal:

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine is a well-established strategy in modern medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[2][3][10] **1,3-Difluoro-5-pentylbenzene** serves as a key starting material for introducing a fluorinated phenylpentyl moiety into a larger molecule.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **1,3-Difluoro-5-pentylbenzene** in different fields.

Case Study: Use as a Pharmaceutical Intermediate

The difluoropentylbenzene core can be elaborated through various synthetic routes. For example, the positions ortho to the fluorine atoms are activated for directed ortho metalation, allowing for the introduction of other functional groups. Alternatively, the aromatic ring can participate in metal-catalyzed cross-coupling reactions to form more complex structures.

Hypothetical Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a hypothetical Suzuki cross-coupling reaction to illustrate the use of a related bromo-derivatized intermediate, which could be synthesized from **1,3-Difluoro-5-pentylbenzene**.

Reaction: Synthesis of 4-Aryl-1,3-difluoro-5-pentylbenzene

- Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-Bromo-2,6-difluoro-4-pentylbenzene (1.0 eq), the desired Arylboronic acid (1.2 eq), and Potassium Carbonate (K_2CO_3 , 3.0 eq).

- Solvent Addition: Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 ratio).
- Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 eq).
- Reaction: Heat the mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Sodium Sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired **4-Aryl-1,3-difluoro-5-pentylbenzene**.

Conclusion

1,3-Difluoro-5-pentylbenzene is a specialized chemical intermediate with significant potential in both materials science and pharmaceutical development. Its unique combination of lipophilic and electronic properties makes it an attractive scaffold for creating novel functional molecules. For researchers and drug development professionals, a thorough understanding of its commercial sources, quality parameters, and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

- Rieke Metals Products & Services. 1,3-Difluoro-5-pent-1-ynyl-benzene | #AT0168017.
- Chemsoc. 1,3-difluoro-5-pent-1-enylbenzene | CAS#:121219-24-7.
- Crysdot LLC. **1,3-Difluoro-5-pentylbenzene** - Electronic Materials.
- Biocompare.com. 1,3-Difluoro-5-propylbenzene from Aladdin Scientific.
- Zhou, Y., et al. (2016). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry.
- Pallav Chemicals. 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS.
- PubChem. **1,3-Difluoro-5-pentylbenzene** | C11H14F2 | CID 15751978.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Google Patents. US4847442A - Process for the preparation of difluorobenzenes.
- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,3-Difluoro-5-pentylbenzene | C11H14F2 | CID 15751978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 121219-25-8|1,3-Difluoro-5-pentylbenzene|BLD Pharm [bldpharm.com]
- 6. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 7. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 8. pallavchemicals.com [pallavchemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 1,3-Difluoro-5-pentylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172574#commercial-suppliers-of-1-3-difluoro-5-pentylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com